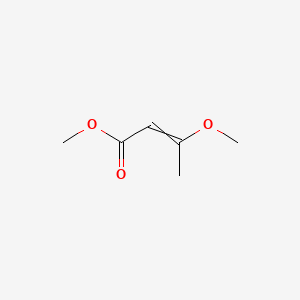

Methyl 3-methoxybut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

35217-21-1 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl (Z)-3-methoxybut-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4- |

InChI Key |

RJSHZZLJYZOHRU-PLNGDYQASA-N |

SMILES |

CC(=CC(=O)OC)OC |

Isomeric SMILES |

C/C(=C/C(=O)OC)/OC |

Canonical SMILES |

CC(=CC(=O)OC)OC |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Methyl 3 Methoxybut 2 Enoate

Established Synthetic Pathways for Methyl 3-methoxybut-2-enoate

The preparation of methyl 3-methoxybut-2-enoate can be achieved through several reliable methods, primarily involving esterification and condensation reactions.

A primary route for synthesizing methyl 3-methoxybut-2-enoate is the Fischer esterification of 3-methoxy-2-butenoic acid. smolecule.com This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com The process is an equilibrium-driven reaction where the alcohol is typically used in excess to favor the formation of the ester. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. smolecule.commasterorganicchemistry.com Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon. smolecule.com A proton transfer and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product, methyl 3-methoxybut-2-enoate. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). smolecule.com The reaction is typically conducted under reflux conditions to drive the conversion to completion. smolecule.com This method is valued for its directness and is applicable on both laboratory and industrial scales, where continuous flow reactors can be employed for enhanced efficiency.

Table 1: Acid-Catalyzed Esterification of 3-Methoxy-2-butenoic Acid

| Reactant | Reagent | Catalyst | Condition | Product |

|---|

A widely utilized and efficient method for the preparation of methyl 3-methoxybut-2-enoate is the condensation reaction between methyl acetoacetate (B1235776) and an orthoformate, typically trimethyl orthoformate. chemrxiv.orgmdpi.com This reaction is generally catalyzed by a strong acid, such as concentrated sulfuric acid. chemrxiv.orgmdpi.com

In a typical procedure, methyl acetoacetate is mixed with trimethyl orthoformate, and a catalytic amount of concentrated H₂SO₄ is added. chemrxiv.orgmdpi.com The mixture is stirred, often overnight, allowing the reaction to proceed. chemrxiv.org One protocol describes adding the acid to the mixture at a cooled temperature (0–5 °C) and then stirring at room temperature for 24 hours. mdpi.com Following the reaction, a base like isoquinoline (B145761) or potassium carbonate (K₂CO₃) is added to quench the catalyst. chemrxiv.orgmdpi.com The desired product, predominantly the (E)-isomer, is then isolated and purified by distillation under reduced pressure, with reported yields around 70%. mdpi.com

Table 2: Synthesis from Methyl Acetoacetate and Trimethyl Orthoformate

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl acetoacetate | Trimethyl orthoformate | Conc. H₂SO₄ | 0-25 °C | 70% | mdpi.com |

The principles used to synthesize methyl 3-methoxybut-2-enoate can be extended to prepare a range of related alkoxybutenoates by varying the starting β-ketoester and orthoformate. yu.edu.jo For instance, the synthesis of ethyl (2E)-3-ethoxybut-2-enoate is achieved by reacting ethyl acetoacetate with triethyl orthoformate in the presence of an acid catalyst. yu.edu.jo

Similarly, reacting ethyl acetoacetate with trimethyl orthoformate yields ethyl (2E)-3-methoxybut-2-enoate. yu.edu.jo A general procedure involves mixing the β-ketoester (e.g., ethyl acetoacetate) with the corresponding orthoformate (e.g., trimethyl or triethyl orthoformate) in absolute methanol, followed by the addition of a catalytic amount of concentrated hydrochloric acid. yu.edu.jo Immediate distillation of the mixture yields the desired product in high yields, often exceeding 90%. yu.edu.jo This demonstrates the versatility of the condensation method for producing a variety of 3-alkoxybut-2-enoate esters. yu.edu.jo

Table 3: Synthesis of Related Alkoxybutenoates

| β-Ketoester | Orthoformate | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate | Trimethyl orthoformate | Ethyl (2E)-3-methoxybut-2-enoate | 99% |

Synthesis of Functionalized Methyl 3-methoxybut-2-enoate Derivatives

The core structure of methyl 3-methoxybut-2-enoate can be modified to introduce various functional groups, leading to derivatives with tailored chemical properties.

The synthesis of cyano-substituted butenoates can be achieved through methods analogous to those for the parent compound. For example, methyl 2-cyano-3-alkoxy-2-butenoates serve as substrates for further reactions. google.com In one instance, methyl 2-cyano-3-ethoxy-2-butenoate was used as a starting material. google.com It was prepared and then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a tertiary amine like pyridine (B92270) in an ethanol (B145695) solution. google.com This reaction proceeded over 21 hours at room temperature to yield a crystalline product with over 90% efficiency. google.com This highlights a pathway to cyano-functionalized butenoate esters, which are valuable intermediates. google.com The synthesis of the related ethyl 2-cyano-3-methoxy-2-butenoate has also been reported. google.com

Halogenated analogues of methyl 3-methoxybut-2-enoate are important synthetic intermediates. The synthesis of ethyl (2E)-4-bromo-3-methoxybut-2-enoate has been described, starting from ethyl acetoacetate. researchgate.net The initial product, ethyl 3-methoxybut-2-enoate, is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

A related chlorinated compound, methyl (E)-4-chloro-3-methoxy-2-butenoate, is synthesized from chloride, trimethyl orthoformate, and thionyl iodide. chemicalbook.com The product is extracted from the reaction mixture with methanol and purified by distillation. chemicalbook.com These halogenated butenoates are reactive compounds; for example, the 4-bromo derivative can react with various nucleophiles, such as phenols, at the 4-position to form aryloxy derivatives.

Table 4: Halogenated Butenoate Derivatives

| Derivative | Starting Material | Key Reagents |

|---|---|---|

| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Ethyl acetoacetate | Trimethyl orthoformate, N-bromosuccinimide |

Formation of Methyl 3-methoxybut-2-enoate Precursors for Reactive Intermediates (e.g., Brassard's Diene)

Methyl 3-methoxybut-2-enoate is a key precursor for the generation of highly reactive intermediates, most notably Brassard's diene, which is formally known as (E)-((1,3-dimethoxybuta-1,3-dien-1-yl)oxy)trimethylsilane. pubcompare.aimdpi.com The synthesis of this diene begins with the preparation of (E)-methyl 3-methoxybut-2-enoate.

A common laboratory-scale synthesis involves the reaction of methyl acetoacetate with trimethyl orthoformate in the presence of a catalytic amount of concentrated sulfuric acid. pubcompare.aimdpi.com This reaction is typically stirred at a low temperature initially (0–5 °C) and then allowed to proceed at room temperature for an extended period. pubcompare.aimdpi.com Following the reaction, the mixture is neutralized, filtered, and the crude product is purified by distillation to yield (E)-methyl 3-methoxybut-2-enoate. pubcompare.aimdpi.com

Once obtained, the (E)-methyl 3-methoxybut-2-enoate is then converted into Brassard's diene. This transformation is achieved by treating the enoate with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) in an appropriate solvent like tetrahydrofuran (B95107) (THF). pubcompare.ai The resulting enolate is then trapped with a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl), to afford the desired Brassard's diene. This diene is a highly valuable reagent in organic synthesis, particularly in hetero-Diels-Alder reactions for the construction of pyrone-containing natural products. mdpi.comsemanticscholar.orgresearchgate.net

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and controlled methods for the synthesis of methyl 3-methoxybut-2-enoate and its derivatives. These methodologies include continuous flow synthesis and stereoselective approaches.

Continuous Flow Reactor Synthesis and Optimization

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering numerous advantages over traditional batch processes. mdpi.comchemdistgroup.comnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.comvapourtec.com

In the context of methyl 3-methoxybut-2-enoate and its analogues, continuous flow reactors can be employed to streamline their production. For instance, the esterification of 3-methoxy-2-butenoic acid with methanol can be efficiently carried out in a tubular flow reactor. This setup allows for precise control of residence time and temperature, leading to high yields and purity of the final product. mdpi.com The use of such reactors can significantly shorten reaction times compared to conventional batch methods. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Often requires several hours. pubcompare.aimdpi.com | Can be reduced to minutes. mdpi.com |

| Temperature Control | Can be challenging, with potential for localized hotspots. | Precise and uniform temperature control. mdpi.comvapourtec.com |

| Scalability | Can be difficult and may require significant process redevelopment. | Generally easier to scale up by running the system for longer or by "numbering up" reactors. mdpi.comwhiterose.ac.uk |

| Safety | Handling of large quantities of reagents can pose risks. | Smaller reaction volumes at any given time enhance safety. chemdistgroup.comvapourtec.com |

Stereoselective and Asymmetric Approaches to Methyl 3-methoxybut-2-enoate and its Analogues

The development of stereoselective and asymmetric methods is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. mdpi.commasterorganicchemistry.comuniroma1.it This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. mdpi.com

Dienol ethers derived from methyl 3-methoxybut-2-enoate, such as Brassard's diene, are key substrates in catalytic asymmetric Mukaiyama aldol (B89426) reactions. mdpi.comsemanticscholar.org These reactions allow for the stereocontrolled formation of carbon-carbon bonds, leading to the synthesis of chiral building blocks.

In a notable example, the asymmetric Mukaiyama aldol reaction between a silylated dienol ether and an aldehyde can be catalyzed by a chiral Lewis acid complex. mdpi.comsemanticscholar.org For instance, a complex of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral binaphthol (BINOL) derivative can effectively catalyze this transformation, yielding aldol adducts with high diastereoselectivity and enantioselectivity. mdpi.comsemanticscholar.org The choice of the chiral ligand and the Lewis acid can influence the stereochemical outcome of the reaction, allowing for access to different stereoisomers. mdpi.com These aldol products can then be further elaborated to synthesize complex natural products. mdpi.comsemanticscholar.org

Enzyme-catalyzed reactions offer a green and highly selective alternative for the synthesis of chiral compounds. nih.govchemrxiv.orgnih.gov Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic esters. chemrxiv.orgu-szeged.hu

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the two enantiomers. mdpi.com For chiral butenoate derivatives, a racemic ester can be subjected to hydrolysis or transesterification catalyzed by a lipase. The enzyme will selectively acylate or deacylate one enantiomer, leading to a mixture of the unreacted enantiomer and the product, which can then be separated. chemrxiv.org

Reactivity and Mechanistic Investigations of Methyl 3 Methoxybut 2 Enoate

Nucleophilic Reactions

The electrophilic nature of the carbonyl carbon and the potential for conjugate addition render methyl 3-methoxybut-2-enoate susceptible to attack by various nucleophiles.

Ester Hydrolysis and Transesterification Pathways

Like other esters, methyl 3-methoxybut-2-enoate can undergo hydrolysis to yield 3-methoxybut-2-enoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. chemistrysteps.com

Under acidic conditions, the process is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. libretexts.org This is essentially the reverse of a Fischer esterification. chemistrysteps.com

Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This process is generally irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, preventing the reverse reaction. chemistrysteps.com

Transesterification, the conversion of one ester to another, is also a characteristic reaction. This can be achieved under either acidic or basic conditions by reacting methyl 3-methoxybut-2-enoate with an excess of another alcohol. masterorganicchemistry.comgoogle.com In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide is often used as the solvent. masterorganicchemistry.com

Reactions with Organometallic Reagents and Strong Bases

The reaction of esters with potent organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically leads to the formation of tertiary alcohols. libretexts.org This occurs through a sequential process involving nucleophilic addition to the carbonyl, elimination of the methoxide (B1231860) leaving group to form a ketone intermediate, and a subsequent second addition of the organometallic reagent to the ketone. libretexts.org Due to the high reactivity of these organometallic reagents, they are generally incompatible with the acidic protons of carboxylic acids or primary and secondary amides. libretexts.org

In contrast, organocuprates, often referred to as Gilman reagents, exhibit a different reactivity profile. They are known to be less reactive towards carbonyl groups compared to Grignard or organolithium reagents. thieme-connect.de This unique characteristic allows them to be effective nucleophiles in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. thieme-connect.de

The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate the deprotonation of α,β-unsaturated esters at the γ-position to form a dienolate. bath.ac.uk The lithium dienolate of 3-methoxybut-2-enoate can then react with various electrophiles, offering a pathway for further functionalization. bath.ac.uk

Nucleophilic Substitution at Activated Allylic Positions

While direct nucleophilic substitution at the vinylic carbons of methyl 3-methoxybut-2-enoate is not typical, its derivatives can be engineered to undergo such reactions. The presence of suitable leaving groups at the allylic position or activation of the double bond can facilitate nucleophilic attack. The ester group itself can be replaced by a nucleophile in substitution reactions, leading to various derivatives. smolecule.com

Cycloaddition Reactions

The double bond in methyl 3-methoxybut-2-enoate and its derivatives allows their participation in various cycloaddition reactions, leading to the formation of cyclic structures.

Hetero-Diels-Alder Reactions with Dienol Ethers Derived from Methyl 3-methoxybut-2-enoate

Dienol ethers derived from methyl 3-methoxybut-2-enoate can act as dienes in hetero-Diels-Alder reactions. These reactions, which involve a diene and a dienophile containing at least one heteroatom, are powerful tools for constructing heterocyclic rings. scribd.com Electron-rich dienol ethers can react with electron-poor dienophiles, such as α,β-unsaturated carbonyl compounds, often catalyzed by Lewis acids. scribd.comnih.gov The stereochemical outcome of these reactions, particularly the endo/exo selectivity, is a key aspect of their utility in synthesis. nih.gov The reaction of a dienol ether with a β,γ-unsaturated ketoester, for instance, can lead to the formation of dihydropyran derivatives with multiple stereocenters. nih.gov

Cyclopropanation of Fullerene Derivatives with Chlorinated Methyl Methoxybutenoates

Derivatives of methyl 3-methoxybut-2-enoate have been employed in the functionalization of fullerenes, specifically in cyclopropanation reactions. rsc.org For example, methyl (2Z)-2,4,4-trichloro-3-methoxybut-2-enoate can be used for the cyclopropanation of C60 fullerene. rsc.orgnih.gov This reaction often proceeds via the Bingel-Hirsch mechanism, which involves the initial deprotonation of the chlorinated butenoate to generate a carbanion. rsc.orgnih.gov This nucleophile then attacks the electron-deficient fullerene core, followed by an intramolecular nucleophilic substitution to form the three-membered cyclopropane (B1198618) ring fused to the fullerene. nih.gov The concerted action of the electron-donating methoxy (B1213986) group and the electron-withdrawing ester and chloro groups in the butenoate substrate is thought to provide sufficient CH-acidity for the initial deprotonation to occur. rsc.orgnih.gov

Electrophilic Reactions on the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond in methyl 3-methoxybut-2-enoate, enhanced by the methoxy group, makes it susceptible to attack by electrophiles. This reactivity is central to its utility in synthesizing more complex molecules.

Halogenation Studies of α,β-Unsaturated Esters and Related Systems

The halogenation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, providing access to α-halo-α,β-unsaturated esters which are valuable synthetic intermediates. nih.gov Studies on related systems provide insights into the potential halogenation reactions of methyl 3-methoxybut-2-enoate.

One-pot procedures have been developed for the stereoselective synthesis of Z-configured α-bromo-α,β-unsaturated esters from alcohols. nih.gov This method involves the in situ generation of an aldehyde via oxidation of an alcohol, which then undergoes a Wittig-type reaction with a bromo-substituted phosphorane. nih.gov For instance, the reaction of (carboethoxymethylene)triphenylphosphorane with N-bromosuccinimide (NBS) and an alcohol in the presence of manganese dioxide can yield α-bromo-α,β-unsaturated esters with high stereoselectivity. nih.gov The stereochemistry of the resulting α-bromo-α,β-unsaturated ester is predominantly Z, as determined by 1H-NMR spectroscopy where the vinylic proton of the Z isomer appears downfield compared to the E isomer. nih.gov

| Reactant Alcohol | Product | Yield (%) | Z:E Ratio |

| Benzyl alcohol | Ethyl 2-bromo-3-phenylacrylate | 85 | >98:2 |

| Cinnamyl alcohol | Ethyl 2-bromo-5-phenylpenta-2,4-dienoate | 82 | >98:2 |

| 1-Hexanol | Ethyl 2-bromo-2-heptenoate | 45 | >98:2 |

Table showing the results of a one-pot halogenation-oxidation-Wittig reaction to form α-bromo-α,β-unsaturated esters. Data sourced from a study on a related system. nih.gov

Furthermore, α-halogenation of α,β-unsaturated carbonyl compounds can be achieved using reagents like bisacetoxyiodobenzene in the presence of pyridine (B92270) hydrohalides. researchgate.net N-halosaccharins, such as N-bromosaccharin and N-iodosaccharin, have also been employed as effective halogenating agents for α,β-unsaturated ketones, nitriles, and esters. researchgate.net These reagents offer an alternative to more common halogenating agents and can provide good yields of the corresponding α-halo derivatives.

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of methyl 3-methoxybut-2-enoate is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Investigation of Acid-Catalyzed Reaction Mechanisms

Acid catalysis plays a significant role in the reactions of methyl 3-methoxybut-2-enoate. For example, its synthesis often involves the acid-catalyzed esterification of 3-methoxybut-2-enoic acid with methanol. smolecule.com A key mechanistic step in many acid-catalyzed reactions of esters is the protonation of the carbonyl oxygen. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. smolecule.comlibretexts.org

In the context of cyclization reactions involving similar enol ether systems, acid catalysis facilitates the protonation of the enol ether double bond. acs.org This generates a carbocation intermediate that can then undergo intramolecular cyclization with another nucleophilic part of the molecule. acs.org For instance, the acid-induced cyclization of a hexahydroindolinone bearing a 1-(3-methoxybut-3-enyl) substituent proceeds via initial protonation of the more nucleophilic enol ether π-bond. acs.org

The hydrolysis of esters under acidic conditions also proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Subsequent proton transfers and elimination of an alcohol molecule regenerate the carboxylic acid and the acid catalyst. libretexts.org

Role of Stereochemistry in Reaction Pathways and Product Selectivity

The stereochemistry of methyl 3-methoxybut-2-enoate, specifically the (E) or (Z) configuration of the double bond, significantly influences its reactivity and the stereochemical outcome of its reactions. The (E)-isomer is generally the more thermodynamically stable form.

The stereoselective formation of either the (E) or (Z) isomer is often dependent on the reaction conditions and the synthetic pathway. smolecule.com For example, photochemical isomerization can be employed to convert the (E)-isomer to the (Z)-isomer by irradiation at a specific wavelength, such as 254 nm. nih.gov Conversely, it has been observed that the (Z)-isomer does not readily isomerize to the (E)-isomer under visible light at room temperature. nih.gov

In reactions such as the Wittig olefination, the stereoselectivity of the double bond formation is a critical aspect. nih.gov The development of stereoselective methods, such as the one-pot synthesis of (Z)-α-bromo-α,β-unsaturated esters, highlights the importance of controlling stereochemistry in the synthesis of substituted alkenes. nih.gov The stereochemical configuration of the starting material and the reaction intermediates dictates the stereochemistry of the final product.

Base-Catalyzed Rearrangements in Related Systems

Base-catalyzed reactions of β-alkoxy α,β-unsaturated esters and related systems can lead to interesting rearrangements and functional group transformations. While specific studies on base-catalyzed rearrangements of methyl 3-methoxybut-2-enoate are not detailed in the provided context, the reactivity of analogous compounds provides valuable insights.

In related systems, base-catalyzed epimerization at a stereocenter can occur. thieme-connect.com Furthermore, base-catalyzed rearrangements of bicyclic endoperoxides have been observed to yield various hydroxy hydroperoxides and other oxygenated products. beilstein-journals.org

Applications of Methyl 3 Methoxybut 2 Enoate in Complex Organic Synthesis

Role as a Building Block for Diverse Heterocyclic Scaffolds

The unique electronic and steric properties of methyl 3-methoxybut-2-enoate and its derivatives make them ideal precursors for various heterocyclic scaffolds, which are core structures in many biologically active compounds.

Synthesis of Pyrazoles and Pyrimidines

Methyl 3-methoxybut-2-enoate is utilized as a key intermediate in the synthesis of heterocycles like pyrazoles and pyrimidines. nih.gov The classical Knorr synthesis of pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dtu.dkgoogle.com Derivatives of methyl 3-methoxybut-2-enoate, which can act as 1,3-dicarbonyl equivalents, react with hydrazine (B178648) hydrate (B1144303) to afford pyrazol-3-one derivatives. researchgate.net For instance, ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoates, prepared from related bromo-precursors, readily undergo cyclization with hydrazine hydrate in ethanol (B145695) to yield the corresponding pyrazol-3-ones. researchgate.net

Similarly, the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, can be constructed from a three-carbon fragment and an N-C-N unit, such as urea (B33335) or guanidine. wikipedia.orgd-nb.info The reaction of β-oxo esters with orthoesters and ammonia (B1221849) is a known method to produce 2,6-disubstituted pyrimidin-4(3H)-ones. mdpi.com The structural motif of methyl 3-methoxybut-2-enoate makes it an apt three-carbon component for such cyclization strategies in the synthesis of substituted pyrimidines. nih.govmdpi.com

Formation of 1,5-Naphthyridine (B1222797) Derivatives via Modified Gould-Jacobs Reactions

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines and their fused heterocyclic analogues through the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. nih.govsmolecule.com This reaction has been adapted for the synthesis of the 1,5-naphthyridine framework, a significant core in medicinal chemistry. rsc.org

A notable modification of the Gould-Jacobs reaction employs a derivative of methyl 3-methoxybut-2-enoate to access specific naphthyridine structures. In a reported synthesis, methyl-2-cyano-3-methoxybut-2-enoate was used in place of traditional ethoxymethylene malonates. rsc.orgmdpi.com This reaction with 3-aminopyridine (B143674) derivatives proceeds to form 1,5-naphthyridinecarbonitrile derivatives, demonstrating the utility of this building block in creating functionalized aza-aromatic systems. rsc.orgmdpi.comgoogle.com The incorporation of the cyano-substituted butenoate allows for the direct synthesis of these valuable intermediates with yields reported between 70-85%. google.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Aminopyridine derivative | Methyl-2-cyano-3-methoxybut-2-enoate | 1,5-Naphthyridinecarbonitrile | mdpi.com, rsc.org |

Construction of Cyanopyridinone Alkaloids (e.g., Ricinine) and Analogues

Methyl 3-methoxybut-2-enoate derivatives are instrumental in the synthesis of cyanopyridinone alkaloids, such as ricinine (B1680626). mdpi.comgoogle.com Ricinine, a toxic alkaloid found in the castor oil plant (Ricinus communis), is characterized by a 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile structure. proquest.comorgsyn.org

The synthesis of ricinine and its N-analogues can be achieved using ethyl 2-cyano-3-methoxybut-2-enoate as a key precursor. mdpi.comgoogle.com This starting material is first converted into an ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate intermediate by reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com This intermediate is then cyclized with various primary amines to yield the target pyridinone ring system. google.com For example, reaction with methylamine (B109427) furnishes ricinine itself. google.com This strategy highlights how the butenoate backbone provides the core carbon framework for the heterocyclic ring.

| Precursor | Key Reagent | Intermediate | Final Product (with Methylamine) | Reference |

| Ethyl 2-cyano-3-methoxybut-2-enoate | DMFDMA | Ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate | Ricinine | google.com, mdpi.com |

Strategic Intermediate in Natural Product Total Synthesis

The reactivity of methyl 3-methoxybut-2-enoate has been harnessed for the efficient total synthesis of several important natural products.

Synthesis of Pestalotin (B22945) and its Stereoisomers

Pestalotin is a fungal metabolite known for its gibberellin synergistic activity. Its structure features a dihydropyrone ring with two contiguous stereocenters. (E)-methyl-3-methoxybut-2-enoate is a key starting material in the divergent asymmetric total synthesis of all four stereoisomers of pestalotin. rsc.org

In one strategy, (E)-methyl-3-methoxybut-2-enoate is first prepared from methyl acetoacetate (B1235776) and trimethyl orthoformate. rsc.org It is then converted into Brassard's diene, (E)-((1,3-dimethoxybuta-1,3-dien-1-yl)oxy)trimethylsilane. rsc.org A subsequent hetero-Diels-Alder reaction of this diene with a chiral aldehyde, (S)-2-benzyloxyhexanal, allows for the stereocontrolled construction of the pyrone core. This approach leads to the synthesis of natural (-)-pestalotin and unnatural (+)-epipestalotin. Further synthetic manipulations, including a Mitsunobu inversion, provide access to the remaining two diastereomers, (+)-pestalotin and (-)-epipestalotin, all originating from the same simple butenoate precursor.

| Starting Material | Key Intermediate | Key Reaction | Product | Reference |

| (E)-methyl-3-methoxybut-2-enoate | Brassard's diene | Hetero-Diels-Alder reaction | (-)-Pestalotin and its stereoisomers | rsc.org,, |

Preparation of N-Protected Statine (B554654) and Analogues

Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is an unusual amino acid that is a key component of the natural pepsin inhibitor, pepstatin. A derivative of methyl 3-methoxybut-2-enoate serves as the starting point for a facile synthesis of N-protected statine and its analogues.

The synthesis commences with methyl (E)-4-chloro-3-methoxybut-2-enoate. This compound reacts with aqueous ammonia to form 1,5-dihydro-4-methoxypyrrol-2-one. This pyrrolinone intermediate is then condensed with isobutyraldehyde (B47883) (for statine synthesis) or benzaldehyde (B42025) (for an analogue) to yield tetramic acid precursors. A key step in the sequence is a lipase-catalyzed kinetic resolution of a downstream butyric acid ester derivative of the heterocyclic core. nih.gov This enzymatic step allows for the separation of enantiomers, ultimately leading to the desired N-BOC-protected statine in good yield and high enantiomeric excess.

Construction of Pyrone Precursors for Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activities. The α-pyrone motif is a common structural feature within this class. Methyl 3-methoxybut-2-enoate serves as a key precursor for constructing these important heterocyclic systems.

In research geared towards the total synthesis of the polyketide thermorubin, the (Z)-isomer of methyl 3-methoxybut-2-enoate was utilized in a crucial condensation reaction. worktribe.com The reaction with diethyl oxalate (B1200264) in the presence of a strong base, potassium tert-butoxide, facilitates a Dieckmann-type condensation to form a highly functionalized pyrone ring system. This reaction directly constructs the core structure needed for further elaboration into complex polyketide frameworks.

Table 1: Synthesis of a Pyrone Precursor

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Methyl (Z)-3-methoxybut-2-enoate | Diethyl oxalate | Potassium tert-butoxide (t-BuOK) | 4-Methoxy-2-oxo-2H-pyran-6-carboxylic acid |

This table illustrates the key components in the base-mediated condensation reaction to form a pyrone precursor.

Similarly, the (E)-isomer of methyl 3-methoxybut-2-enoate is employed in the synthesis of precursors for 5,6-dihydro-α-pyrones, such as those found in the pestalotin family of natural products. The enolate generated from the ester can participate in aldol (B89426) reactions, with the resulting adduct undergoing cyclization and elimination to furnish the dihydropyrone ring. This strategy highlights the versatility of the compound in accessing different oxidation states of the pyrone core.

Approaches to Teratosphaerone B

Teratosphaerone B is a natural product exhibiting interesting biological properties. Synthetic approaches to this molecule have utilized methyl 3-methoxybut-2-enoate as a starting material. In a notable asymmetric synthesis, the compound serves as the foundational unit for constructing the core bicyclic structure of the target molecule.

A bienzyme cascade reduction of a naphthoquinone substrate, itself prepared using methyl 3-methoxybut-2-enoate, provides a stereoselective route to the naphthalenone core of (+)-teratosphaerone B. rsc.org The initial step of the synthesis involves the preparation of methyl (Z/E)-3-methoxybut-2-enoate from methyl acetoacetate and trimethyl orthoformate. rsc.org This building block is then elaborated over several steps to create a key naphthoquinone intermediate, which is subsequently reduced with high stereoselectivity using a combination of an ene- and naphthol reductase.

Table 2: Key Steps in the Synthesis of Teratosphaerone B Precursor

| Precursor | Reagent | Key Intermediate |

|---|---|---|

| Methyl acetoacetate | Trimethyl orthoformate | Methyl (Z/E)-3-methoxybut-2-enoate |

| Methyl (Z/E)-3-methoxybut-2-enoate | Multi-step sequence | 8-hydroxy-6-methoxy-2-methylnaphthalene-1,4-dione |

This table summarizes the role of Methyl 3-methoxybut-2-enoate in the early stages of the synthesis of a precursor to Teratosphaerone B.

Utility in the Synthesis of Advanced Organic Materials Precursors

The reactivity of methyl 3-methoxybut-2-enoate also extends to the field of materials science, where it can serve as a precursor to monomers for polymerization. Its bifunctional nature, containing a polymerizable double bond and an ester group, allows for its incorporation into various polymer architectures.

Research into bio-based polymer building blocks has identified derivatives of methyl 3-methoxybut-2-enoate as potential monomers. For instance, related vinyl glycolate (B3277807) structures can be chemically modified to produce compounds suitable for creating novel polymers. The methylation of similar hydroxy-enoates, a reaction analogous to the conceptual transformation of a related precursor to methyl 3-methoxybut-2-enoate, is a key step in producing monomers for specialized applications, including the synthesis of building blocks for complex macromolecules like aquayamycin. wikipedia.org While detailed studies on polymers derived exclusively from methyl 3-methoxybut-2-enoate are not widespread, its classification as a reactive building block indicates its potential in producing specialized polymers and resins.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 3-methoxybut-2-enoate |

| Methyl (Z)-3-methoxybut-2-enoate |

| Methyl (E)-3-methoxybut-2-enoate |

| Diethyl oxalate |

| Potassium tert-butoxide |

| 4-Methoxy-2-oxo-2H-pyran-6-carboxylic acid |

| Thermorubin |

| Pestalotin |

| 4-methoxy-5,6-dihydro-2H-pyran-2-one |

| Teratosphaerone B |

| Methyl acetoacetate |

| Trimethyl orthoformate |

| 8-hydroxy-6-methoxy-2-methylnaphthalene-1,4-dione |

| Aquayamycin |

Spectroscopic and Structural Characterization of Methyl 3 Methoxybut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of methyl 3-methoxybut-2-enoate in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of all atoms within the molecule and differentiation between its geometric isomers.

Methyl 3-methoxybut-2-enoate exists as two geometric isomers, (E) and (Z), which are distinguishable by NMR. The electronic environment of the protons and carbon atoms differs significantly between the two isomers, leading to distinct chemical shifts.

The (E)-isomer is generally the more thermodynamically stable and is the form for which comprehensive spectral data is more commonly reported. A key synthetic route to (E)-methyl 3-methoxybut-2-enoate involves the acid-catalyzed reaction of methyl acetoacetate (B1235776) with trimethyl orthoformate, followed by purification via distillation. mdpi.com

The experimental NMR data for the (E)-isomer in deuterated acetone (B3395972) (d6-acetone) has been reported. bath.ac.uk The assignments are as follows:

Interactive Table: ¹H and ¹³C NMR Data for (E)-Methyl 3-methoxybut-2-enoate in d6-acetone

| Atom Name | Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH ₃-C= | 4 | 1.77 (s) | 16.3 |

| =CH - | 2 | 4.67 (t, J = 7.4 Hz) | 97.8 |

| C=O | 1 | - | 168.4 |

| O-CH ₃ (ester) | 1' | 3.63 (s) | 50.8 |

| O-CH ₃ (enol ether) | 3' | 3.47 (s) | 54.3 |

| C =CH | 3 | - | 173.3 |

Note: The provided source describes the reduction product of (E)-methyl 3-methoxybut-2-enoate, and the NMR data corresponds to the starting material, (E)-3-methoxybut-2-en-1-ol, which has a hydroxymethyl group instead of a methyl ester. A separate synthesis reports ¹H and ¹³C NMR for the parent compound as follows: ¹H NMR (500MHz, CDCl₃) δH 2.30 (3H, s), 3.63 (3H, s), 3.68 (3H, s), 5.03 (1H, s); ¹³C NMR (125MHz, CDCl₃) δC 18.9, 50.8, 55.4, 90.5, 168.4, 173.3.

For the (Z)-isomer, while it is mentioned as a possible product in certain reactions, specific, isolated experimental NMR data is not as readily available in the literature. chemrxiv.org However, based on established principles, the chemical shifts would be expected to differ. In the (Z)-isomer, the C4-methyl group is cis to the ester group, which would likely cause its proton signal to appear at a slightly different chemical shift compared to the (E)-isomer due to anisotropic effects. Similarly, the vinyl proton (H-2) would also experience a different electronic environment.

The definitive assignment of the (E) and (Z) stereochemistry is achieved through two-dimensional Nuclear Overhauser Effect spectroscopy (NOESY). rsc.orgiranchembook.ir This technique detects through-space interactions between protons that are in close proximity.

For the (E)-isomer: An NOE correlation is expected between the protons of the enol ether methoxy (B1213986) group (O-CH₃ at C-3) and the vinyl proton (=CH- at C-2), as they are on the same side of the double bond.

For the (Z)-isomer: An NOE correlation would be observed between the enol ether methoxy protons (O-CH₃ at C-3) and the protons of the methyl group at C-4 (CH₃-C=), as these groups are cis to each other. One-dimensional NOESY experiments can also be used to confirm these spatial relationships. uchicago.edu

While specific studies detailing the solvent-dependent NMR behavior of methyl 3-methoxybut-2-enoate are not prominent in the searched literature, general principles of solvent effects on NMR spectra can be applied. pitt.edu The chemical shifts of protons, particularly those involved in hydrogen bonding or near polar functional groups, can change depending on the solvent used.

For methyl 3-methoxybut-2-enoate, changing from a non-polar solvent like deuterated chloroform (B151607) (CDCl₃) to a more polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) would be expected to cause shifts in the proton signals. The vinyl proton and the methyl groups adjacent to the oxygen atoms are most likely to be affected. These shifts can provide insights into the solute-solvent interactions and the electronic distribution within the molecule. For example, the chemical shift of residual water in a sample is highly dependent on the solvent's ability to form hydrogen bonds. pitt.edu

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. The molecular formula of methyl 3-methoxybut-2-enoate is C₆H₁₀O₃, corresponding to a molecular weight of 130.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 130. The fragmentation pattern can be predicted based on the functional groups present. researchgate.net Key expected fragmentation pathways for esters include:

Loss of a methoxy radical from the ester functionality (-•OCH₃), leading to an acylium ion at m/z 99.

Loss of a methyl radical from the enol ether (-•CH₃), which is less common.

McLafferty rearrangement , if applicable, though less likely for this specific structure.

Formation of an acylium ion [CH₃CO]⁺ at m/z 43 is a common fragmentation for acetate-like structures.

GC-MS analysis combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for identifying and quantifying volatile compounds in a mixture. maynoothuniversity.ie This technique would be suitable for analyzing the purity of methyl 3-methoxybut-2-enoate and separating its (E) and (Z) isomers, which would likely have different retention times.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques like HPLC and TLC are essential for assessing the purity of methyl 3-methoxybut-2-enoate and monitoring the progress of reactions in which it is a reactant or product. google.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method for purity analysis. For compounds of intermediate polarity like methyl 3-methoxybut-2-enoate, silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) are commonly used as the stationary phase. google.com A mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane, serves as the mobile phase. The ratio of these solvents can be adjusted to achieve optimal separation of the desired compound from any impurities or starting materials. Visualization can be achieved using UV light (as the conjugated system absorbs UV) or by staining with a developing agent like potassium permanganate, which reacts with the double bond. libretexts.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and quantitative analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water mixture, would be appropriate for determining the purity of methyl 3-methoxybut-2-enoate. researchgate.net

Regarding enantiomeric excess determination , it is crucial to note that methyl 3-methoxybut-2-enoate is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomers. Thus, the determination of enantiomeric excess is not applicable to this compound. This analysis would only become relevant if the molecule were to be derivatized with a chiral auxiliary or used in a reaction to create a chiral product. mdpi.comsemanticscholar.org

X-ray Crystallography for Solid-State Structural Elucidation

There is no evidence in the scientific literature of a single-crystal X-ray diffraction analysis having been performed on methyl 3-methoxybut-2-enoate. The compound is typically described as an oil or liquid at room temperature, which makes growing the single crystals required for this technique challenging. yu.edu.jo Therefore, its definitive solid-state structure has not been elucidated via X-ray crystallography.

Computational Chemistry and Theoretical Studies on Methyl 3 Methoxybut 2 Enoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricacies of molecular systems, and its application to methyl 3-methoxybut-2-enoate has provided significant insights into its structure, reactivity, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

Computational chemistry calculations, particularly through DFT methods, offer a detailed understanding of the electronic structure and molecular properties of methyl 3-methoxybut-2-enoate that complements experimental findings. Geometry optimization procedures reveal the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. For methyl 3-methoxybut-2-enoate, these calculations confirm the presence of a conjugated π-system that extends from the carbon-carbon double bond to the carbonyl group. This extended molecular orbital framework is a key determinant of the molecule's reactivity and spectroscopic behavior.

The (E) stereoisomer, where the highest priority substituents on the double bond are on opposite sides, is generally found to be the more thermodynamically stable conformation compared to the (Z) isomer. This stability is a direct consequence of minimizing steric hindrance. The molecule possesses three rotatable bonds, which allows for some conformational flexibility while maintaining the rigid nature of the double bond.

Frontier molecular orbital (FMO) analysis, a critical component of electronic structure analysis, identifies the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For methyl 3-methoxybut-2-enoate, the HOMO is primarily localized on the oxygen atoms and the π-system, while the LUMO is centered on the carbonyl group and the adjacent carbon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of methyl 3-methoxybut-2-enoate. These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

Similarly, DFT can be employed to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. This comparison can also aid in the identification of the compound in complex mixtures.

Furthermore, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts for ¹H and ¹³C NMR can be obtained. These predicted values are often in good agreement with experimental data and can be invaluable in confirming the structure and stereochemistry of the molecule. For example, the calculated electronic circular dichroism (ECD) spectrum of a related compound was successfully used to determine its absolute configuration by matching it with the experimental spectrum. mdpi.com

Exploration of Reaction Mechanisms and Transition States

One of the most powerful applications of DFT is in the exploration of chemical reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. bath.ac.uk A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. bath.ac.uk

For reactions involving methyl 3-methoxybut-2-enoate, such as Diels-Alder reactions or nucleophilic additions, DFT calculations can be used to model the reaction pathway. escholarship.org This involves identifying the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. bath.ac.uk

For example, in a nucleophilic addition reaction, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By locating the relevant transition states and any potential intermediates, a detailed, step-by-step picture of the reaction can be constructed. These theoretical investigations can also shed light on the factors that control the regioselectivity and stereoselectivity of a reaction. escholarship.org In some cases, a single transition state can lead to multiple products through a post-transition state bifurcation, a phenomenon where the reaction path splits after passing the highest energy point. nih.gov

Quantum Chemical Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical modeling provides a powerful lens through which to understand and predict the chemical behavior of methyl 3-methoxybut-2-enoate. These computational methods allow for a detailed examination of factors influencing its reactivity, as well as the regioselectivity and stereoselectivity of its reactions.

The reactivity of methyl 3-methoxybut-2-enoate is largely governed by its electronic structure. The methoxy (B1213986) group at the β-position enhances the electron density of the double bond, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the ester group makes the α-carbon and the carbonyl carbon electrophilic and thus prone to nucleophilic attack. Quantum chemical calculations can quantify these effects by mapping the electrostatic potential (ESP) of the molecule, highlighting regions of positive and negative charge.

In reactions where multiple products can be formed, quantum chemical modeling can predict the regioselectivity. For instance, in an electrophilic addition to the double bond, calculations can determine whether the electrophile will preferentially add to the α- or β-carbon by comparing the energies of the possible transition states. The more stable transition state will correspond to the major product.

Similarly, the stereoselectivity of reactions, such as the formation of new stereocenters, can be investigated. By calculating the energies of diastereomeric transition states, the preferred stereochemical outcome can be predicted. This is particularly relevant in reactions like the Diels-Alder cycloaddition, where the orientation of the reactants in the transition state determines the stereochemistry of the product. escholarship.org

Structure-Reactivity Relationship Investigations and Design Principles

Investigations into the structure-reactivity relationships of methyl 3-methoxybut-2-enoate and related compounds provide fundamental principles for the design of new molecules with tailored reactivity. By systematically modifying the structure of the molecule and computationally evaluating its reactivity, chemists can develop a deeper understanding of how different functional groups and structural features influence chemical behavior.

For example, replacing the methoxy group with other substituents can significantly alter the electronic properties of the double bond. An electron-donating group would be expected to increase the nucleophilicity of the double bond, while an electron-withdrawing group would decrease it. Quantum chemical calculations can quantify these changes and predict their impact on reaction rates and selectivities.

These computational studies can also guide the design of new catalysts or reaction conditions to achieve a desired outcome. For instance, by understanding the mechanism of a reaction involving methyl 3-methoxybut-2-enoate, it may be possible to design a catalyst that selectively stabilizes a particular transition state, thereby enhancing the yield of a specific product. This synergy between computational modeling and experimental work is a powerful approach in modern chemical research.

Emerging Research Directions and Future Perspectives

Green Chemistry and Sustainable Synthesis

In line with the growing emphasis on environmentally benign chemical processes, research is actively pursuing greener synthetic routes to methyl 3-methoxybut-2-enoate and its derivatives.

Development of Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems is a key focus in the sustainable synthesis of butenoate derivatives. Research has demonstrated the use of organocatalysts, which are small organic molecules, to facilitate these transformations. scienceopen.com For instance, the synthesis of a related compound, 3-methoxybutan-2-one, has been achieved using p-toluenesulfonic acid (PTSA) as a catalyst in a solvent-free process, highlighting a move away from more hazardous reagents. whiterose.ac.uk The synthesis of methyl 3-methoxybut-2-enoate itself can be achieved from methyl acetoacetate (B1235776) and trimethyl orthoformate using a catalytic amount of concentrated sulfuric acid, which, while effective, prompts the search for less corrosive and more reusable alternatives. chemrxiv.orgmdpi.com Future research is directed towards employing solid acid catalysts or other heterogenized catalysts that can be easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling.

Advanced Flow Chemistry and Microfluidic Reactor Applications

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Microfluidic reactors, with their high surface-area-to-volume ratio, provide precise control over reaction parameters. researchgate.netethernet.edu.et The industrial-scale production of methyl (E)-3-methoxybut-2-enoate has been successfully demonstrated using continuous flow reactors. smolecule.com This approach allows for superior control over reaction conditions, leading to higher yields and purity compared to batch methods. smolecule.com

Microreactors are particularly well-suited for reactions involving unstable intermediates or highly exothermic processes, enhancing the safety profile of the synthesis. beilstein-journals.org The small reaction volumes within microfluidic channels minimize the risks associated with hazardous reactions. beilstein-journals.org Research in this area is focused on optimizing reaction conditions within microreactors, such as residence time, temperature, and catalyst loading, to maximize the efficiency of methyl 3-methoxybut-2-enoate synthesis. The integration of in-line analytical techniques with flow systems further enables real-time monitoring and optimization of the production process. smolecule.com

Integration with Biocatalysis and Chemoenzymatic Cascades

The synergy between chemical and biological catalysis is opening new avenues for the synthesis of complex molecules. Chemoenzymatic cascades, which combine chemical and enzymatic steps in a single pot, offer a powerful strategy for efficient and selective synthesis. nih.govnih.govsemanticscholar.orgmdpi.comrsc.org

A significant application of methyl 3-methoxybut-2-enoate has been demonstrated in a bienzyme cascade for the asymmetric synthesis of the natural product (+)-teratosphaerone B. researchgate.net In this process, a mixture of (Z/E)-methyl 3-methoxybut-2-enoate serves as a key building block. researchgate.net This highlights the potential of using this compound as a substrate in enzyme-catalyzed reactions.

Future research will likely explore the use of other enzymes, such as ene-reductases, for the stereoselective reduction of the carbon-carbon double bond in methyl 3-methoxybut-2-enoate to produce chiral precursors for pharmaceuticals and other fine chemicals. The development of novel chemoenzymatic cascades involving this butenoate derivative could lead to more sustainable and efficient routes to a wide range of valuable compounds.

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its traditional role as a synthetic intermediate, researchers are exploring the unconventional reactivity of methyl 3-methoxybut-2-enoate and its derivatives in novel chemical transformations. One striking example is the reaction of methyl (2Z)-2,4,4-trichloro-3-methoxybut-2-enoate with fullerene C60. rsc.org This reaction proceeds via a Bingel-type nucleophilic cyclopropanation, demonstrating the ability of this functionalized butenoate to participate in reactions with unconventional substrates. rsc.org The electronic properties of methyl 3-methoxybut-2-enoate, with its conjugated system, make it a suitable candidate for various cycloaddition reactions.

It is a known precursor for the formation of Brassard's diene, which is subsequently used in hetero-Diels-Alder reactions for the synthesis of complex natural products like pestalotin (B22945). mdpi.comnih.gov The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be applied to butenoate derivatives to construct intricate molecular architectures. escholarship.orgdtu.dkpressbooks.pub The reactivity of the double bond and the ester functionality allows for a wide range of transformations, including Michael additions and ene reactions. thieme-connect.de Future work in this area will likely focus on discovering new cycloaddition partners and catalytic systems to further expand the synthetic utility of this compound.

Applications in Supramolecular Chemistry and Materials Science

The unique structural features of methyl 3-methoxybut-2-enoate and its derivatives make them promising candidates for applications in supramolecular chemistry and materials science. The presence of multiple functional groups allows for the design of molecules that can participate in self-assembly processes and act as building blocks for functional materials.

There is growing interest in using butenoate derivatives in the synthesis of covalent organic frameworks (COFs). mdpi.comrsc.orgresearchgate.net COFs are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The rigid structure and defined geometry of molecules derived from butenoates can be exploited to construct well-ordered, porous networks. For instance, related butenoate structures can serve as linkers in the formation of COFs.

Furthermore, the ester functionality of methyl 3-methoxybut-2-enoate makes it a potential monomer for polymerization reactions. smolecule.com Its derivatives have been explored as building blocks for new polymers. dtu.dk The ability to undergo cycloaddition reactions also opens up possibilities for creating novel polymer architectures and cross-linked materials. The exploration of methyl 3-methoxybut-2-enoate in crystal engineering and the design of self-assembling systems is an active area of research, with the potential to lead to new materials with tailored properties.

Q & A

Q. What are the established synthetic routes for Methyl 3-methoxybut-2-enoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Common synthetic approaches include Claisen condensation of methyl acetoacetate derivatives or esterification of 3-methoxybut-2-enoic acid. Catalytic acid (e.g., H₂SO₄) or base (e.g., NaOMe) conditions are employed, with reaction optimization focusing on temperature control (40–80°C) and solvent selection (e.g., methanol or THF). Purification via fractional distillation or silica-gel chromatography is recommended. Cross-validate yields using gas chromatography (GC) or HPLC, referencing NIST spectral data for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3-methoxybut-2-enoate, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for a singlet (~3.7 ppm) for the methoxy group and a deshielded vinyl proton (~5.8 ppm) from the α,β-unsaturated ester.

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~160 ppm (enol ether carbon).

- IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O ester).

Compare experimental data with NIST Chemistry WebBook entries to confirm structural integrity .

Q. What are the recommended storage conditions to prevent hydrolysis or decomposition of Methyl 3-methoxybut-2-enoate?

- Methodological Answer : Store under anhydrous conditions in airtight containers with inert gas (argon/nitrogen) at –20°C. Monitor stability via periodic NMR or GC-MS analysis. Avoid prolonged exposure to moisture or acidic/basic environments, which can hydrolyze the ester group. Safety protocols from Combi-Blocks and MedChemExpress emphasize glovebox use and controlled lab environments .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of Methyl 3-methoxybut-2-enoate derivatives?

- Methodological Answer :

- Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination .

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms .

- Validation : Employ PLATON (Spek, 2009) to check for missed symmetry or disorder .

- Visualization : Generate ORTEP-3 diagrams to analyze bond angles and torsional strain .

Q. How can graph set analysis predict hydrogen-bonding networks in crystalline forms of Methyl 3-methoxybut-2-enoate complexes?

- Methodological Answer : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., chains, rings) using graph set notation (e.g., C(6) for a six-membered ring). Bernstein et al. (1995) recommend combining crystallographic data with computational tools (e.g., Mercury CSD) to map intermolecular interactions. This approach aids in designing co-crystals for enhanced stability or reactivity .

Q. What strategies address discrepancies between computational modeling and experimental data in conformational analysis?

- Methodological Answer :

- Cross-Validation : Compare density functional theory (DFT) results (e.g., B3LYP/6-31G*) with experimental crystallographic data. Adjust for solvent effects using PCM models.

- Error Analysis : Check for basis set incompleteness or neglect of dispersion forces in simulations.

- Experimental Replicates : Perform multiple crystallographic trials to rule out packing artifacts .

Q. How can researchers resolve contradictions in reported synthetic yields of Methyl 3-methoxybut-2-enoate?

- Methodological Answer :

-

Systematic Review : Conduct a meta-analysis of literature methods (e.g., via PRISMA guidelines) to identify variables affecting yield, such as catalyst loading or solvent polarity 15.

05 文献检索Literature search for meta-analysis02:58

-

Controlled Replication : Reproduce key studies under standardized conditions (e.g., inert atmosphere, calibrated equipment).

-

Statistical Analysis : Use ANOVA to assess significance of yield variations across methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.